7-Tert-butyl 2-ethyl 5,6-dihydroimidazo[1,2-A]pyrazine-2,7(8H)-dicarboxylate
Overview
Description
7-Tert-butyl 2-ethyl 5,6-dihydroimidazo[1,2-A]pyrazine-2,7(8H)-dicarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an imidazo[1,2-A]pyrazine core, substituted with tert-butyl and ethyl groups, and two carboxylate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Tert-butyl 2-ethyl 5,6-dihydroimidazo[1,2-A]pyrazine-2,7(8H)-dicarboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazo[1,2-A]pyrazine core, followed by the introduction of tert-butyl and ethyl groups through alkylation reactions. The carboxylate groups are then introduced via esterification or carboxylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Tert-butyl 2-ethyl 5,6-dihydroimidazo[1,2-A]pyrazine-2,7(8H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
7-Tert-butyl 2-ethyl 5,6-dihydroimidazo[1,2-A]pyrazine-2,7(8H)-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme interactions and as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Tert-butyl 2-ethyl 5,6-dihydroimidazo[1,2-A]pyrazine-2,7(8H)-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the context of its use, such as in drug development or biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5,6-dihydroimidazo[1,2-A]pyrazine-7-carboxylic acid tert-butyl ester
- 2,3-Dibromo-5,6-dihydroimidazo[1,2-A]pyrazine-7-carboxylic acid tert-butyl ester
Uniqueness
7-Tert-butyl 2-ethyl 5,6-dihydroimidazo[1,2-A]pyrazine-2,7(8H)-dicarboxylate is unique due to its specific substitution pattern and the presence of two carboxylate groups. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
7-O-tert-butyl 2-O-ethyl 6,8-dihydro-5H-imidazo[1,2-a]pyrazine-2,7-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-5-20-12(18)10-8-16-6-7-17(9-11(16)15-10)13(19)21-14(2,3)4/h8H,5-7,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNMISYKKAQDDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2CCN(CC2=N1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680062 | |
Record name | 7-tert-Butyl 2-ethyl 5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40680062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1053656-22-6 | |
Record name | 7-tert-Butyl 2-ethyl 5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40680062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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